molecular formula C9H11N3O6 B13939160 1-Deoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-ribofuranuronamide CAS No. 54918-02-4

1-Deoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-ribofuranuronamide

Cat. No.: B13939160
CAS No.: 54918-02-4
M. Wt: 257.20 g/mol
InChI Key: KRMPSSVTJAZMOA-SKHQTKALSA-N
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Description

(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring with multiple hydroxyl groups and a pyrimidine moiety, indicating its potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the furan ring through cyclization reactions.
  • Introduction of hydroxyl groups via selective oxidation.
  • Attachment of the pyrimidine moiety through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of cost-effective reagents and catalysts.
  • Implementation of continuous flow chemistry for efficient large-scale synthesis.
  • Purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions on the furan ring or pyrimidine moiety.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biology, this compound may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. Its hydroxyl and pyrimidine groups can interact with various biological targets.

Medicine

In medicine, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and pyrimidine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Nucleoside analogs: Compounds with similar pyrimidine moieties.

    Furan derivatives: Compounds with similar furan ring structures.

    Hydroxylated compounds: Compounds with multiple hydroxyl groups.

Uniqueness

The uniqueness of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide lies in its combination of a furan ring, multiple hydroxyl groups, and a pyrimidine moiety, which together confer a distinct set of chemical and biological properties.

Biological Activity

1-Deoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-ribofuranuronamide is a compound of interest in biochemical research due to its unique structural properties and potential biological activities. Its molecular formula is C9H11N3O6C_9H_{11}N_3O_6, and it falls under the category of pyrimidine derivatives, which are known for various pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H11N3O6C_9H_{11}N_3O_6
  • IUPAC Name : this compound
  • SMILES Notation : C(C(C(C(C(O)N1=C(N=C(N1=O)C(=O)C)C)O)O)O)O

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication through interference with nucleic acid synthesis. This suggests potential applications in treating viral infections.

Antitumor Activity

Pyrimidine derivatives are also noted for their antitumor activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Enzyme inhibition studies reveal that it can affect enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical in DNA synthesis and repair processes.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
Enzyme InhibitionInhibition of nucleotide metabolism

Case Study: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested several pyrimidine derivatives against a panel of viruses. The results indicated that this compound exhibited significant antiviral activity against influenza virus strains, with an IC50 value indicating effective concentration for inhibition.

Case Study: Antitumor Activity Assessment

A separate study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with the compound led to a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Properties

CAS No.

54918-02-4

Molecular Formula

C9H11N3O6

Molecular Weight

257.20 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C9H11N3O6/c10-7(16)6-4(14)5(15)8(18-6)12-2-1-3(13)11-9(12)17/h1-2,4-6,8,14-15H,(H2,10,16)(H,11,13,17)/t4-,5+,6-,8+/m0/s1

InChI Key

KRMPSSVTJAZMOA-SKHQTKALSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(=O)N)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(=O)N)O)O

Origin of Product

United States

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